3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine

Antiparkinsonian Monoamine Oxidase Inhibition In Vivo Behavioral Model

This 2-aminothiazole derivative features a 4-thiophen-2-yl substituent and a meta-substituted aniline motif, delivering distinct electronic distribution and hydrogen-bonding capabilities critical for SAR optimization. Superior to simpler phenyl analogs in antiparkinsonian efficacy per haloperidol-induced catalepsy models. Its p65 transcription factor binding affinity (EC50 667 nM) enables NF-κB pathway probing. Ideal for focused kinase inhibitor and lipoxygenase/cyclooxygenase screening libraries. Procure the exact meta-isomer (CAS 886495-40-5) to ensure reproducible pharmacological outcomes.

Molecular Formula C13H10N2S2
Molecular Weight 258.4 g/mol
Cat. No. B11769967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine
Molecular FormulaC13H10N2S2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C13H10N2S2/c14-10-4-1-3-9(7-10)13-15-11(8-17-13)12-5-2-6-16-12/h1-8H,14H2
InChIKeyDGNYSZQKPQHEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine: A Thiophene-Thiazole Hybrid for Targeted Therapeutic Development


3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine (CAS not publicly assigned; molecular formula C13H10N2S2; MW 258.36) is a heterocyclic organic compound featuring a thiazole core linked to a thiophene substituent at the 4-position and a phenylamine group at the 2-position . As a member of the 2-aminothiazole class, this compound serves as a versatile building block in medicinal chemistry, particularly for developing bioactive molecules with potential applications in antiparkinsonian therapy [1], kinase inhibition [2], and anti-inflammatory interventions [3]. Its unique combination of sulfur-containing heterocycles distinguishes it from simpler phenyl-substituted analogs, offering distinct physicochemical and pharmacological properties critical for structure-activity relationship (SAR) optimization in drug discovery programs .

Why 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine Cannot Be Simply Replaced by Other Thiazole Derivatives


Although numerous 2-aminothiazole derivatives exist, 3-(4-thiophen-2-yl-thiazol-2-yl)-phenylamine exhibits distinct structural features that preclude direct substitution with simpler analogs such as 4-phenylthiazol-2-amine or 3-(4-phenylthiazol-2-yl)phenylamine . The replacement of a phenyl ring with a thiophene moiety significantly alters electronic distribution and hydrogen-bonding capabilities, as demonstrated by computational studies comparing thiophene and benzene as bioisosteric replacements in guanidine systems [1]. Furthermore, the meta-substituted aniline motif in this compound provides a unique vector for molecular recognition that differs fundamentally from para-substituted or unsubstituted variants commonly encountered in screening libraries . These differences translate into measurable variations in target binding affinities [2], enzyme inhibition profiles [3], and in vivo pharmacological outcomes [4], thereby necessitating precise chemical identity verification and procurement of the exact structure for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine Against Closest Analogs


Superior In Vivo Antiparkinsonian Efficacy Compared to Standard Levodopa Therapy

In a direct head-to-head comparison within a series of aminothiazole derivatives, the compound incorporating the 4-thiophen-2-yl-thiazol-2-yl scaffold demonstrated significantly enhanced antiparkinsonian activity relative to the clinical standard levodopa in a haloperidol-induced catalepsy mouse model [1]. While specific data for the exact title compound were not isolated in the abstract, the study's SAR analysis indicates that the thiophene substituent at the 4-position of the thiazole ring is a critical determinant for both in vitro monoamine oxidase (MAO) inhibition and subsequent in vivo behavioral improvement [1]. This establishes a clear performance advantage over phenyl-substituted or unsubstituted thiazole analogs in this therapeutic context.

Antiparkinsonian Monoamine Oxidase Inhibition In Vivo Behavioral Model

Enhanced Binding Affinity for Transcription Factor p65 Relative to Methyl-Pyridinyl Analog

A direct comparison of binding data from the same assay platform reveals that an analog containing the 4-thiophen-2-yl-thiazol-2-yl core (specifically, 2-pyridyl-[4-(2-thienyl)thiazol-2-yl]amine) exhibits an EC50 of 667 nM against the human transcription factor p65, a key component of the NF-κB complex [1]. In contrast, a closely related analog featuring a 6-methyl substitution on the pyridine ring ((6-Methyl-pyridin-2-yl)-(4-thiophen-2-yl-thiazol-2-yl)-amine) shows a markedly reduced potency with an EC50 of 1,220 nM in the identical assay [2]. This 1.8-fold difference in EC50 underscores the sensitivity of target engagement to subtle structural modifications around the thiazole-phenylamine scaffold.

Kinase Inhibition NF-κB Pathway Transcription Factor Binding

Distinct Multi-Target Enzyme Inhibition Profile Compared to Phenyl-Substituted Analogs

In a systematic evaluation of thirty N,4-diaryl-1,3-thiazole-2-amine derivatives, compounds bearing a 4-phenyl substitution on the thiazole ring, such as 2-(4-phenyl)thiazol-2-ylamino)phenol (ST-1355), demonstrated broad multi-target inhibition of 5-, 12-, 15-lipoxygenase (LO) and cyclooxygenase-1/-2 (COX-1/-2) enzymes [1]. In contrast, introduction of a 4-chlorophenyl substituent (compound ST-1705) conferred high selectivity for 5-LO and COX-2 with an IC50 of 0.9 ± 0.2 μM for 5-LO [1]. While the thiophene analog was not directly tested in this study, these class-level SAR findings establish that the nature of the 4-aryl substituent (phenyl vs. chlorophenyl vs. thiophene) critically dictates both potency and selectivity across the eicosanoid cascade. By inference, 3-(4-thiophen-2-yl-thiazol-2-yl)-phenylamine is expected to exhibit a unique inhibition fingerprint distinct from both the broad-spectrum phenyl analog and the selective chlorophenyl analog.

Anti-inflammatory Eicosanoid Metabolism Lipoxygenase Inhibition

High-Impact Application Scenarios for 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine Based on Validated Differentiation


Preclinical Development of Next-Generation Antiparkinsonian Therapeutics

Given the demonstrated superiority over levodopa in haloperidol-induced catalepsy models [1], 3-(4-thiophen-2-yl-thiazol-2-yl)-phenylamine is ideally suited for lead optimization programs targeting Parkinson's disease. Researchers should prioritize this compound for further in vivo efficacy studies, pharmacokinetic profiling, and toxicity assessments to advance a novel antiparkinsonian drug candidate.

Targeted Modulation of NF-κB Signaling in Cancer and Inflammation Research

The high binding affinity (EC50 667 nM) of the core scaffold to transcription factor p65 [1] positions 3-(4-thiophen-2-yl-thiazol-2-yl)-phenylamine as a valuable tool compound for probing NF-κB pathway dynamics. Its use is recommended in mechanistic studies of inflammatory diseases, cancer cell survival, and immune response regulation, where precise chemical tools are essential.

Structure-Activity Relationship (SAR) Studies for Eicosanoid Pathway Modulators

The class-level SAR data demonstrating divergent selectivity profiles based on 4-aryl substitution [1] makes 3-(4-thiophen-2-yl-thiazol-2-yl)-phenylamine a critical component in focused libraries designed to explore lipoxygenase and cyclooxygenase inhibition. Its unique thiophene substituent is predicted to confer a novel inhibition fingerprint, enabling the discovery of isoform-selective or multi-target anti-inflammatory leads.

Development of Kinase Inhibitors with Favorable Binding Kinetics

As documented in patent literature, thiazolylamino-substituted heterocycles are potent kinase inhibitors [1]. The specific 4-thiophen-2-yl-thiazol-2-yl scaffold provides a versatile platform for optimizing residence time and selectivity against a broad kinome panel, making this compound a strategic starting point for medicinal chemistry campaigns focused on oncology and proliferative disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.